molecular formula C21H22ClN3O3S B2812160 8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-94-7

8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2812160
CAS RN: 898462-94-7
M. Wt: 431.94
InChI Key: BTMQVXQSSOICDP-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . It also contains a sulfonyl group and a pyrroloquinoline structure, which are also found in various bioactive molecules .


Molecular Structure Analysis

The compound’s structure suggests it could interact with biological targets in a number of ways. For example, the piperazine ring is known to interact with biological targets such as G protein-coupled receptors .

Scientific Research Applications

Serotonin Receptor Ligands

Research has identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for 5-HT(6) serotonin receptors. Compounds in this class exhibit significant selectivity over other serotonin and dopamine receptors, indicating potential applications in neurological and psychiatric disorders (Park et al., 2011).

Anticancer Activities

A study on 4-aminoquinoline derived sulfonyl analogs demonstrated promising anticancer properties. These compounds showed cytotoxicity against various cancer cell lines, suggesting their potential as effective and safe anticancer agents. One compound, in particular, exhibited high potency and selectivity towards cancer cells over non-cancer cells, highlighting its potential for less toxic cancer therapy (Solomon et al., 2019).

Inhibitory Activity Against Caspase-3

Novel compounds with sulfonyl groups have been synthesized and identified as potent inhibitors of caspase-3, an enzyme critical in the process of apoptosis. This indicates potential applications in the development of therapies for diseases characterized by abnormal apoptosis, such as certain cancers and neurodegenerative disorders (Kravchenko et al., 2005).

Antimicrobial Agents

Synthetic efforts have also produced novel compounds with sulfonyl and piperazinyl groups showing significant antimicrobial activity. These studies contribute to the search for new antimicrobial agents capable of combating resistant microbial strains, addressing a critical need in public health (Patel et al., 2012).

Potential Fungicidal Activity

Derivatives of pyrrolo[3,2,1-ij]quinolin-4-one, sharing structural similarities with the compound of interest, have been synthesized with potential fungicidal activity. These findings suggest the chemical scaffold's utility in developing new fungicides (Kappe & Kappe, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives have been found to have a wide range of biological activities, including acting as antagonists for certain receptors .

properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-17-2-1-3-18(14-17)23-8-10-24(11-9-23)29(27,28)19-12-15-4-5-20(26)25-7-6-16(13-19)21(15)25/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQVXQSSOICDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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